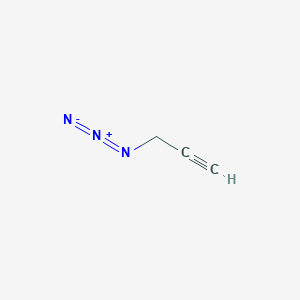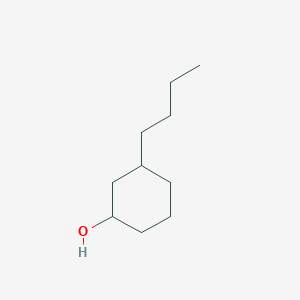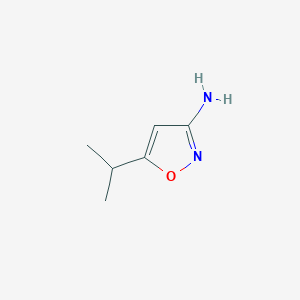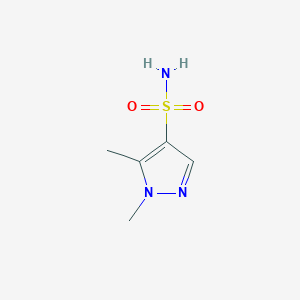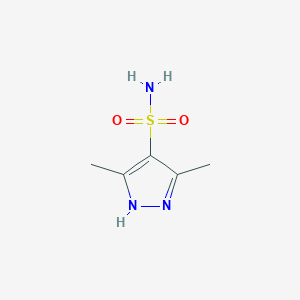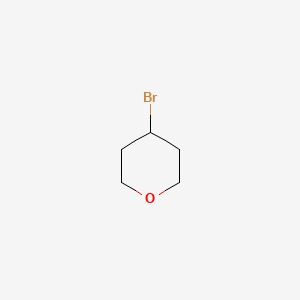
3,5-dimethyl-4-propyl-1H-pyrazole
概要
説明
The compound "3,5-dimethyl-4-propyl-1H-pyrazole" is a derivative of the pyrazole family, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at positions 1 and 2. Pyrazoles are known for their various biological activities and applications in pharmaceuticals and agrochemicals. The specific compound is not directly mentioned in the provided papers, but the papers discuss related pyrazole derivatives, which can provide insights into the properties and reactivity of pyrazoles in general.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of diketones with hydrazine or its derivatives. For instance, the synthesis of 1,3,5-triaryl-2-pyrazolines involves dissolving 4-alkoxychalcones in glacial acetic acid with hydrochloric acid, followed by the addition of hydrazine hydrochloride and precipitation by pouring onto crushed ice . Another synthetic route for a related compound, 3,5-dimethyl-1-(3-phenylpropyl)-1H-pyrazole, uses phase transfer catalysis and ultrasonic irradiation conditions, reacting 3,5-dimethyl pyrazole with 1-bromo-3-phenyl propane . These methods highlight the versatility of pyrazole synthesis, which can be adapted to introduce various substituents at different positions on the pyrazole ring.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as FT-IR, NMR, ESI-MS, and X-ray diffraction . The crystal structure of these compounds can reveal important information about their geometry, intermolecular interactions, and tautomeric forms. For example, X-ray analysis of 3,5-diaryl-1H-pyrazoles has shown the presence of N–H...N intermolecular hydrogen bonds, which can join molecules into dimers . These structural analyses are crucial for understanding the reactivity and potential applications of pyrazole derivatives.
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions due to their reactive sites, such as the nitrogen atoms and any substituents present on the ring. For example, the reaction of aminoalkylated pyrazoles with [RhCl(COD)]2 leads to the formation of water-soluble pyrazolate rhodium(I) complexes . The reactivity of pyrazoles can also be influenced by the presence of electron-donating or electron-withdrawing groups, which can affect the electron density on the ring and thus its reactivity towards different reagents.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, fluorescence, and reactivity, are influenced by their molecular structure. Pyrazolines bearing homologous alkoxy groups have been found to possess fluorescence properties in the blue region of the visible spectrum . The solubility of pyrazole derivatives in polar solvents like water can be attributed to the presence of functional groups capable of forming hydrogen bonds . Additionally, the presence of substituents can significantly affect the antioxidant properties of pyrazole derivatives, as seen in the evaluation of a novel pyrazole derivative for its antioxidant susceptibilities .
科学的研究の応用
Synthesis and Characterization
- Novel Synthetic Routes : A study by Wang et al. (2015) explored a new synthetic route for 3,5-dimethyl-1-(3-phenylpropyl)-1H-pyrazole, utilizing phase transfer catalysis and ultrasonic irradiation. This method showed potential for efficient synthesis under mild conditions (Wang, Brahmayya, & Hsieh, 2015).
- Electrochemically Catalyzed Reactions : Research by Zandi et al. (2021) demonstrated the electrocatalyzed N–N coupling and ring cleavage reaction of 3,5-dimethyl-1H-pyrazole, leading to the synthesis of new heterocyclic compounds. This process offers advantages such as mild reaction conditions and high yields (Zandi, Sharafi-kolkeshvandi, & Nikpour, 2021).
Material Science
- Metal Complex Formation : Guerrero et al. (2008) synthesized new hybrid pyrazole ligands and studied their reaction with palladium, leading to the formation of metallomacrocyclic palladium(II) complexes. These complexes have potential applications in material science and catalysis (Guerrero et al., 2008).
- Structural Analysis : The study of 3,5-dimethyl-4-(4′-pyridyl)pyrazole by Cui et al. (2005) revealed insights into the coordination behavior of the compound with tin atoms, which is significant in the context of organometallic chemistry and materials science (Cui, Cao, & Tang, 2005).
作用機序
Safety and Hazards
将来の方向性
The synthesis and applications of pyrazole derivatives, including 3,5-dimethyl-4-propyl-1H-pyrazole, continue to be an active area of research . Future directions may include the development of new synthetic methods, the design of more complex heterocyclic systems, and the exploration of new applications in the pharmaceutical field .
特性
IUPAC Name |
3,5-dimethyl-4-propyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-4-5-8-6(2)9-10-7(8)3/h4-5H2,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPLVEKPBMMCPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(NN=C1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60513323 | |
| Record name | 3,5-Dimethyl-4-propyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60513323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-4-propyl-1H-pyrazole | |
CAS RN |
81328-51-0 | |
| Record name | 3,5-Dimethyl-4-propyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60513323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Bromo-1H-imidazo[4,5-B]pyrazine](/img/structure/B1281953.png)



